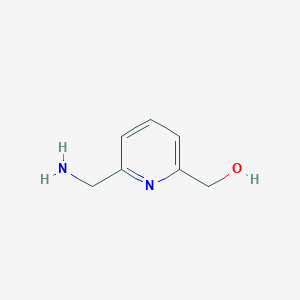

![molecular formula C9H12FN B1287233 (RS)-N-[1-(3-fluorophenyl)ethyl]methylamine CAS No. 820209-02-7](/img/structure/B1287233.png)

(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

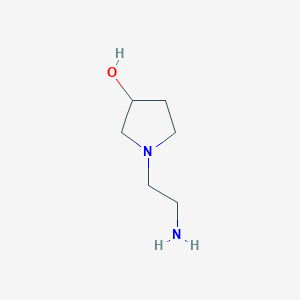

(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine is an organic compound that features a fluorinated phenyl group attached to an ethylamine moiety

Mechanism of Action

Target of Action

Similar compounds in the amphetamine family often target monoamine transporters, particularly those for dopamine and norepinephrine .

Mode of Action

It is known that similar compounds act as monoamine releasers, with a higher selectivity for dopamine and norepinephrine release over serotonin . This suggests that (RS)-N-[1-(3-fluorophenyl)ethyl]methylamine may interact with its targets in a similar manner.

Biochemical Pathways

Based on its similarity to other amphetamines, it can be inferred that it may affect the dopaminergic and noradrenergic pathways, leading to increased levels of these neurotransmitters in the synaptic cleft .

Pharmacokinetics

Similar compounds in the amphetamine family are known to have a rapid onset of action (20 - 60 minutes), a relatively short elimination half-life (90 minutes), and a duration of action of 2 - 3 hours . These properties may impact the bioavailability of the compound.

Result of Action

Based on its similarity to other amphetamines, it can be inferred that it may lead to increased levels of dopamine and norepinephrine in the synaptic cleft, potentially leading to stimulant effects .

Biochemical Analysis

Biochemical Properties

(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can lead to the inhibition of the enzyme, affecting the levels of monoamines in the body .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the signaling pathways involving neurotransmitters, leading to changes in gene expression and metabolic activities within the cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with MAO, for instance, results in the inhibition of the enzyme, which in turn affects the breakdown of monoamines and alters gene expression related to neurotransmitter regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with neurotoxicity and other adverse effects in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s interaction with MAO, for example, affects the metabolic flux and levels of metabolites related to neurotransmitter regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its biochemical activity and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (RS)-N-[1-(3-fluorophenyl)ethyl]methylamine typically involves the reaction of 3-fluoroacetophenone with methylamine under reductive amination conditions. The process can be summarized as follows:

Reductive Amination: 3-fluoroacetophenone is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where nucleophiles such as hydroxide or alkoxide ions replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of phenolic or alkoxy derivatives.

Scientific Research Applications

(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting neurological disorders.

Material Science: It is used in the synthesis of fluorinated polymers and materials with unique electronic properties.

Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

- 1-Fluoro-3-[2-(3-fluorophenyl)ethyl]benzene

- (RS)-1-(3-Fluorophenyl)ethylamine

- (1R)-1-(2-Bromo-4-fluorophenyl)ethyl]methylamine

Uniqueness

(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine is unique due to its specific structural configuration, which imparts distinct physicochemical properties. The presence of the fluorine atom on the phenyl ring enhances its metabolic stability and lipophilicity, making it a valuable scaffold in drug design and material science.

Properties

IUPAC Name |

1-(3-fluorophenyl)-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBFMZHXSLJFMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611635 |

Source

|

| Record name | 1-(3-Fluorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820209-02-7 |

Source

|

| Record name | 1-(3-Fluorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1287152.png)

![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)

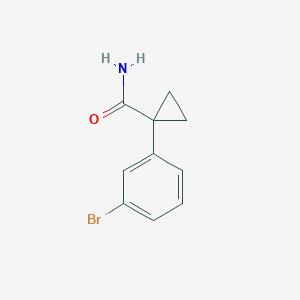

![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)

![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)

![1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1287171.png)

![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)

![9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene](/img/structure/B1287188.png)